1-(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)prop-2-en-1-one
Description
The compound 1-(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)prop-2-en-1-one is a heterocyclic derivative featuring a fused [1,2]dithiolo[3,4-c]quinoline core. Its structure includes three methyl substituents at positions 4, 4, and 7, a thioxo group at position 1, and a prop-2-en-1-one moiety at position 5 (Figure 1). The compound’s molecular formula, inferred from its systematic name, is C₁₉H₁₇NOS₃, with a molecular weight of 379.53 g/mol.
Properties
IUPAC Name |
1-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NOS3/c1-5-12(18)17-11-8-9(2)6-7-10(11)13-14(16(17,3)4)20-21-15(13)19/h5-8H,1H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OILWBRHWPVXHHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(C(N2C(=O)C=C)(C)C)SSC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NOS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)prop-2-en-1-one typically involves multi-step organic reactions. The starting materials often include quinoline derivatives and dithiolo compounds. The reaction conditions may involve the use of catalysts, specific temperature controls, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
1-(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
1-(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Dithioloquinoline Derivatives
Key Observations:
- Methyl vs. Methoxy groups, being polar and bulkier, may reduce bioavailability but increase hydrogen-bonding interactions in biological targets.
- Substituent Position: The 7-methyl group in the target compound versus the 8-methoxy group in analogs (e.g., ) affects the electronic distribution of the quinoline ring. Methyl groups are electron-donating, while methoxy groups exert mesomeric effects, altering reactivity in electrophilic substitutions.
Physicochemical and Spectral Properties
- Solubility : The trimethyl-substituted target compound is expected to exhibit lower aqueous solubility compared to methoxy-containing analogs due to increased hydrophobicity.
- Spectroscopic Data : NMR and HRMS spectra of analogs (e.g., ) reveal distinct shifts for methyl (δ 1.2–1.5 ppm) and methoxy (δ 3.8–4.0 ppm) groups. The target compound’s prop-2-en-1-one moiety would show characteristic carbonyl (C=O) stretching at ~1680–1700 cm⁻¹ in IR spectra.
Research Findings and Methodological Insights
Crystallographic Analysis
The SHELX software suite (e.g., SHELXL ) is widely used for refining crystal structures of small molecules, including sulfur-containing heterocycles.
Biological Activity
1-(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)prop-2-en-1-one is a complex organic compound known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 418.55 g/mol. The structure features a unique arrangement of dithiolo and quinoline moieties that contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that introduce the dithiolo and quinoline components. Methods include:
- Formation of the Dithiolo Group : This is achieved by reacting thiol compounds with electrophiles.
- Quinoline Integration : The quinoline structure is introduced through cyclization reactions involving aromatic precursors.
Antitumor Activity
Recent studies have highlighted the antitumor potential of derivatives related to this compound. For instance, a study utilizing the PASS Online software identified several derivatives with significant inhibitory effects on various kinases associated with cancer progression. Notably:
- Inhibition of JAK3 : Compounds derived from this structure exhibited IC50 values as low as 0.36 μM against JAK3, indicating potent activity against this target involved in cell signaling pathways related to cancer .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity. Research indicates that derivatives possess higher efficacy than traditional antibiotics against both Gram-positive and Gram-negative bacteria:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| S. aureus | ≤0.25 μg/mL |
| A. baumannii | ≤0.25 μg/mL |
| C. albicans | MIC ≤0.25 μg/mL |
These findings suggest its potential use in treating infections resistant to conventional therapies .
Anti-inflammatory Effects
In addition to antitumor and antimicrobial activities, derivatives of this compound have demonstrated anti-inflammatory properties comparable to established anti-inflammatory drugs like indomethacin. This was confirmed through experimental assays measuring the inhibition of inflammatory markers in vitro .
Case Studies
- Antitumor Screening : A study synthesized multiple derivatives based on the dithioloquinoline framework and evaluated their kinase inhibition profiles. Compounds showed not only antitumor activity but also chemoprotective effects against cellular damage induced by oxidative stress.
- Antimicrobial Efficacy : Another research focused on the antimicrobial properties of these compounds against various pathogens. The results indicated that certain derivatives surpassed the effectiveness of common antibiotics like ampicillin and streptomycin, showcasing their potential as new antimicrobial agents.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Modulation : The compound may act by binding to enzymes or receptors involved in critical cellular pathways.
- Cell Signaling Interference : It can influence gene expression and other cellular processes by modulating signaling cascades.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 1-(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)prop-2-en-1-one, and how can reaction conditions be optimized?
- The synthesis involves multi-step reactions requiring precise control of temperature, solvent polarity, and stoichiometric ratios of intermediates. Common challenges include low yields due to steric hindrance from the 4,4,7-trimethyl groups and side reactions at the prop-2-en-1-one moiety. Optimization strategies:
- Use ethanol or DMF as solvents to enhance solubility of intermediates .
- Monitor reaction progress via thin-layer chromatography (TLC) and adjust reflux times to minimize byproducts .
- Purify intermediates via recrystallization (e.g., DMF-EtOH mixtures) to improve final product purity .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regiochemistry of the dithioloquinoline core and prop-2-en-1-one substitution .
- High-Performance Liquid Chromatography–High-Resolution Mass Spectrometry (HPLC-HRMS-ESI): Validates molecular weight and detects trace impurities (<0.4% total) .
- UV-Vis Spectroscopy: Monitors conjugation in the quinoline-thione system (λmax ~254 nm in chloroform) .
Advanced Research Questions
Q. How do steric and electronic effects of the 4,4,7-trimethyl groups influence the compound’s reactivity in cross-coupling reactions?
- The methyl groups increase steric bulk, limiting accessibility to catalytic sites in Pd-mediated couplings. Computational modeling (DFT) reveals:
- Reduced electron density at the thioxo sulfur decreases nucleophilicity, favoring electrophilic aromatic substitution over SN2 mechanisms .
- Strategies to mitigate steric effects: Use smaller ligands (e.g., PPh3 instead of PCy3) in catalytic systems .
Q. What methodologies resolve contradictions in reported biological activity data for this compound and its analogs?
- Discrepancies arise from variations in assay conditions (e.g., solvent polarity affecting solubility). A standardized protocol includes:
- Solubility optimization: Use DMSO-water co-solvents (≤0.1% DMSO) to prevent aggregation .
- Dose-response normalization: Compare IC50 values across studies using a common reference compound (e.g., doxorubicin for cytotoxicity assays) .
- Meta-analysis: Cross-reference bioactivity data with structural analogs (e.g., ethoxy vs. methoxy derivatives) to identify structure-activity trends .
Q. How can computational modeling predict the environmental fate and biodegradation pathways of this compound?
- Molecular Dynamics (MD) Simulations: Model interactions with soil organic matter to predict adsorption coefficients (Koc) .
- Quantitative Structure-Activity Relationship (QSAR): Estimate biodegradation half-lives using descriptors like logP and topological polar surface area (TPSA) .
- Metabolite Identification: Use in silico tools (e.g., BioTransformer) to predict oxidative cleavage of the dithioloquinoline ring under UV exposure .
Comparative and Mechanistic Studies
Q. What experimental designs are optimal for comparing the antioxidant activity of this compound with its 8-ethoxy and 8-methoxy analogs?
- Split-plot design: Assign analogs to subplots and measure ROS scavenging in cell-free (e.g., DPPH assay) vs. cellular (e.g., H2O2-induced HEK293) systems .
- Statistical analysis: Use ANOVA with post-hoc Tukey tests to differentiate IC50 values across analogs .
- Mechanistic probes: Electron paramagnetic resonance (EPR) spectroscopy identifies radical quenching mechanisms (e.g., H-atom transfer vs. electron transfer) .
Q. How does the thioxo group in the dithioloquinoline core enhance stability under physiological conditions compared to oxo analogs?
- Accelerated stability testing: Incubate compounds in PBS (pH 7.4) at 37°C and monitor degradation via HPLC. Thioxo derivatives show <10% degradation over 72 hours vs. >30% for oxo analogs .
- X-ray crystallography: Reveals stronger hydrogen bonding between thioxo sulfur and adjacent methyl groups, reducing hydrolysis susceptibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
